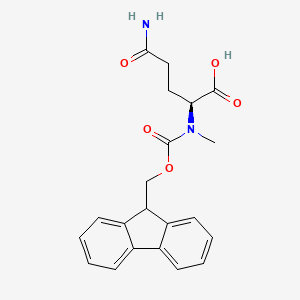
Fmoc-N-甲基谷氨酰胺-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-Gln-OH: 9-fluorenylmethyloxycarbonyl-N-methyl-L-glutamine , is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups without interference.
科学研究应用
Chemistry: Fmoc-N-Me-Gln-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino terminus, facilitating the stepwise assembly of complex peptide sequences .
Biology: In biological research, peptides synthesized using Fmoc-N-Me-Gln-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biochemical assays .
Medicine: Peptides synthesized with Fmoc-N-Me-Gln-OH are used in drug discovery and development. They can act as therapeutic agents, targeting specific proteins or pathways involved in diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, Fmoc-N-Me-Gln-OH is used in the production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .
作用机制
Target of Action
Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-N-Me-Gln-OH acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .
Biochemical Pathways
The use of Fmoc-N-Me-Gln-OH is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.
Pharmacokinetics
Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.
Result of Action
The use of Fmoc-N-Me-Gln-OH results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .
Action Environment
The action of Fmoc-N-Me-Gln-OH is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .
生化分析
Biochemical Properties
Fmoc-N-Me-Gln-OH plays a significant role in biochemical reactions. It is used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed-phase HPLC .
Cellular Effects
The cellular effects of Fmoc-N-Me-Gln-OH are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), and its removal does not disturb the acid-labile linker between the peptide and the resin . This allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .
Molecular Mechanism
The molecular mechanism of Fmoc-N-Me-Gln-OH involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-N-Me-Gln-OH change over time due to its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This allows for rapid deprotection during SPPS .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Gln-OH typically involves the protection of the amino group of N-methyl-L-glutamine with the Fmoc group. This can be achieved through the reaction of N-methyl-L-glutamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-N-Me-Gln-OH follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, coupling, and deprotection efficiently. The use of solid-phase synthesis allows for the rapid assembly of peptides with high purity and yield .
化学反应分析
Types of Reactions: Fmoc-N-Me-Gln-OH primarily undergoes reactions typical of amino acids and peptides, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Common Reagents and Conditions:
Deprotection: 20% piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in combination with HOBt or HOAt in an organic solvent like DMF or dichloromethane.
Major Products:
Deprotection: Removal of the Fmoc group yields N-methyl-L-glutamine.
相似化合物的比较
Fmoc-Gln-OH: Similar to Fmoc-N-Me-Gln-OH but without the N-methyl group.
Fmoc-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Gln-OH: The D-isomer of Fmoc-Gln-OH, used in the synthesis of peptides containing D-amino acids.
Uniqueness: Fmoc-N-Me-Gln-OH is unique due to the presence of the N-methyl group, which can influence the conformation and properties of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable tool in peptide-based drug development .
属性
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
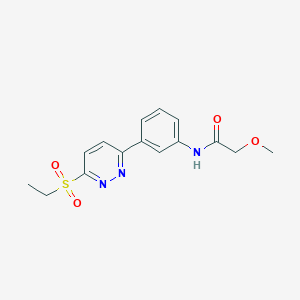
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)
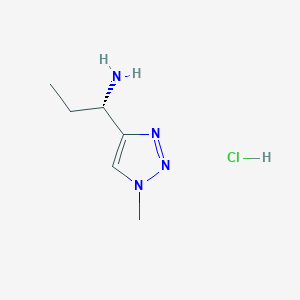
![4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2477830.png)
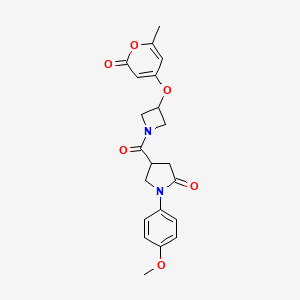
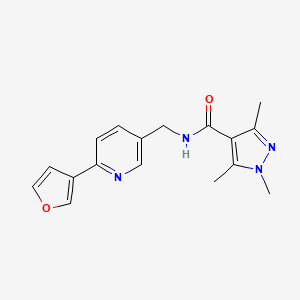
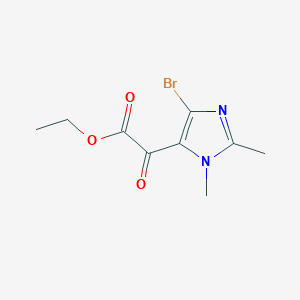
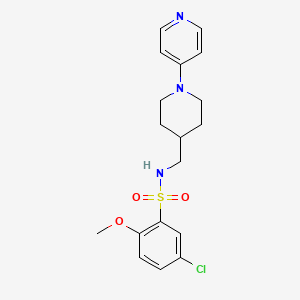
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
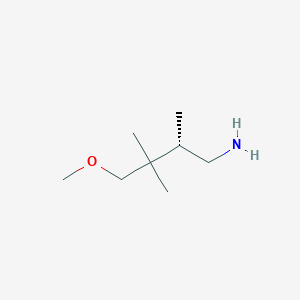
![2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride](/img/structure/B2477843.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2477844.png)
![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
